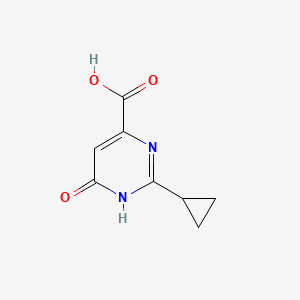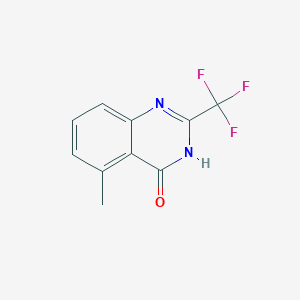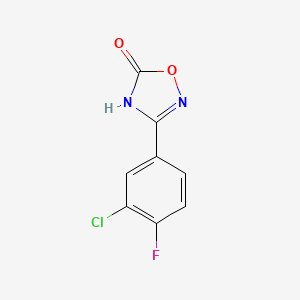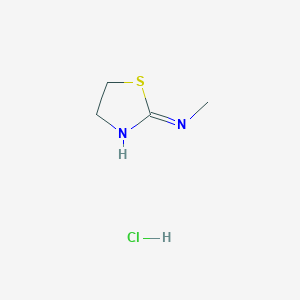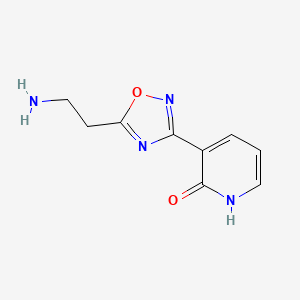
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
説明
The compound “3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic molecule that contains a pyridin-2(1H)-one moiety and a 1,2,4-oxadiazole moiety . These moieties are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings of 1,2,4-oxadiazole and pyridin-2(1H)-one, connected by a 2-aminoethyl chain . The exact three-dimensional structure would depend on the specific spatial arrangement of these components.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings and the aminoethyl linker . These components could potentially engage in a variety of chemical reactions, including nucleophilic substitutions, ring-opening reactions, and more .科学的研究の応用
Synthesis and Antimicrobial Activities
One area of research involving 1,2,4-oxadiazole derivatives is the synthesis of new compounds and evaluation of their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating that these compounds exhibited good to moderate activity against various microorganisms (Bayrak et al., 2009). This research highlights the potential of such compounds in developing new antimicrobial agents.
Anticancer Evaluation
Another significant area of research is the evaluation of 1,2,4-oxadiazole derivatives for anticancer properties. For example, a study conducted by Abdo and Kamel (2015) synthesized a series of 1,3,4-oxadiazoles and their derivatives, assessing their in vitro anticancer activity against various human cancer cell lines. Some of these compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Abdo & Kamel, 2015).
Antimycobacterial Activity
Research on the antimycobacterial activity of 1,2,4-oxadiazole derivatives has also been conducted. Asif and Imran (2020) synthesized a series of Mannich bases derived from isoniazid and evaluated their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. Their findings suggest these compounds could be promising candidates in the fight against tuberculosis (Asif & Imran, 2020).
Structural and Optical Properties
The structural and optical properties of novel 1,3,4-oxadiazole derivatives have also been explored. Ge et al. (2014) synthesized a series of novel 1,3,4-oxadiazole derivatives and investigated their fluorescence spectral characteristics, which could have implications for their use in optical materials and sensors (Ge et al., 2014).
特性
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-7-12-8(13-15-7)6-2-1-5-11-9(6)14/h1-2,5H,3-4,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUFQZNJGBQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
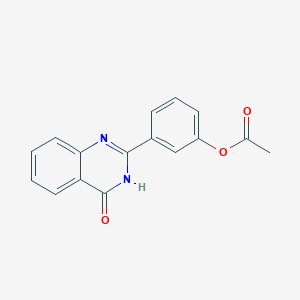
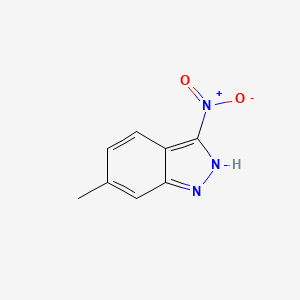
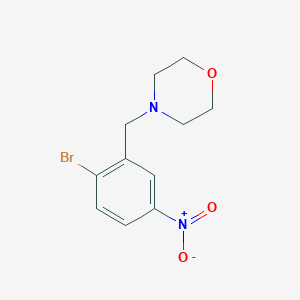
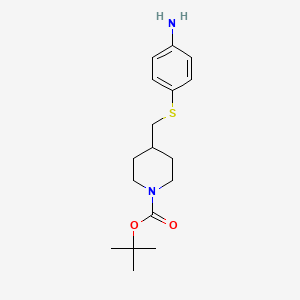
![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
![2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1489669.png)
![6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid](/img/structure/B1489670.png)
![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)
